Scaffold-Driven 5-Lipoxygenase (5-LO) Inhibitory Potential vs. Imidazo[1,2-a]pyridine Kinase Inhibitors
A structurally related imidazo[1,2-a]pyridine-cyclohexyl series was identified as a novel class of 5-lipoxygenase (5-LO) inhibitors in a virtual screening and optimization campaign [1]. While the exact IC50 of CAS 1421524-62-0 has not been publicly disclosed, the core scaffold bearing a cyclohexyl moiety demonstrated promising inhibitory potential on 5-LO, distinguishing it from the same imidazo[1,2-a]pyridine-piperazine scaffold optimized for c-KIT kinase inhibition (e.g., N-(5-chloro-2-methoxyphenyl) analog) . This differentiates the cyclohexyl-containing series as an entry point for anti-inflammatory target development rather than oncology kinase programs.
| Evidence Dimension | Biological target class and therapeutic area potential |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyridine scaffold with cyclohexyl moiety: 5-LO inhibitory potential (exact IC50 not publicly available for CAS 1421524-62-0) |
| Comparator Or Baseline | N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide: c-KIT kinase inhibitor (IC50 not publicly disclosed but reported as active in cellular assays) |
| Quantified Difference | Qualitative target switch: 5-LO enzyme (inflammatory pathway) vs. c-KIT kinase (oncogenic pathway) |
| Conditions | Virtual screening and in vitro enzymatic assays (5-LO); cellular kinase inhibition assays (c-KIT) |
Why This Matters
Selecting CAS 1421524-62-0 over the N-aryl analog dictates whether the screening campaign probes inflammatory or oncogenic targets, a decision that cannot be made based on scaffold similarity alone.
- [1] Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1969-1975. A novel class of 5-lipoxygenase inhibitors characterized by a central imidazo[1,2-a]pyridine scaffold, a cyclohexyl moiety and an aromatic system. View Source
